2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, a sulfanyl group, and a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Source: The compound can be synthesized through various organic chemistry techniques, including multi-step reactions that involve the formation of its distinct moieties.
Classification: It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves several key steps:
The molecular structure of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is defined by its specific molecular formula and weight:
| Property | Data |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
| InChI Key | ASNIBKKNCOXOEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)SCC(=O)N3C=NC(=N3)C(=O)C4=CC=C(C=C4)N(C)C |
The structure features a hydroxyl group on the pyrimidine ring, enhancing its potential reactivity and biological activity.
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential for modification.
The mechanism of action for 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific biological targets:
The physical and chemical properties of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone are crucial for understanding its behavior in various environments:
The scientific uses of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(4-phenyipiperazin-l-yI)ethanone include:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: